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Compound of Interest

Compound Name: 1-Methoxy-2-methyl-2-propanol

Cat. No.: B1581569 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted and expected

spectral data for 1-methoxy-2-methyl-2-propanol, a key chemical intermediate. The

document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, alongside standardized experimental protocols for their acquisition.

This information is crucial for the identification, characterization, and quality control of this

compound in research and development settings.

Predicted Spectral Data
Note: Experimental spectral data for 1-Methoxy-2-methyl-2-propanol is not readily available

in public spectral databases. The following data is predicted based on the known chemical

structure and established principles of chemical spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance)
Solvent: CDCl₃

Frequency: 400 MHz
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Chemical Shift
(ppm)

Multiplicity Integration Assigned Protons

~3.35 Singlet 3H Methoxy (-OCH₃)

~3.20 Singlet 2H Methylene (-CH₂-)

~2.50 (broad) Singlet 1H Hydroxyl (-OH)

~1.25 Singlet 6H
gem-Dimethyl (-

C(CH₃)₂)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Solvent: CDCl₃

Frequency: 100 MHz

Chemical Shift (ppm) Assigned Carbon

~80.0 Methylene Carbon (-CH₂-O-)

~75.0 Quaternary Carbon (-C(CH₃)₂-OH)

~60.0 Methoxy Carbon (-OCH₃)

~25.0 Methyl Carbons (-C(CH₃)₂)

IR (Infrared) Spectroscopy
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3400 (broad) Medium O-H Stretch (Alcohol)

~2970, 2880, 2830 Strong C-H Stretch (Alkyl)

~1465 Medium
C-H Bend (Methylene and

Methyl)

~1375, 1365 Medium C-H Bend (gem-Dimethyl)

~1120 Strong
C-O Stretch (Ether and

Alcohol)

MS (Mass Spectrometry)
m/z (mass-to-charge ratio)

Predicted Relative
Intensity (%)

Fragment Ion Assignment

104 5 [M]⁺ (Molecular Ion)

89 60 [M - CH₃]⁺

73 10 [M - OCH₃]⁺

59 100 [C₃H₇O]⁺ (Base Peak)

45 40 [CH₂OCH₃]⁺

43 30 [C₃H₇]⁺

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution is prepared by dissolving approximately 5-10 mg of 1-methoxy-
2-methyl-2-propanol in about 0.7 mL of deuterated chloroform (CDCl₃). A small quantity of

tetramethylsilane (TMS) is introduced as an internal standard for chemical shift referencing (0

ppm). This solution is then transferred into a standard 5 mm NMR tube for analysis.

¹H NMR Spectroscopy:
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Instrument: 400 MHz NMR Spectrometer

Acquisition Parameters:

Number of scans: 16

Relaxation delay: 1.0 second

Pulse width: 90°

Acquisition time: 4.0 seconds

Spectral width: -2 to 12 ppm

¹³C NMR Spectroscopy:

Instrument: 100 MHz NMR Spectrometer

Acquisition Parameters:

Number of scans: 1024

Relaxation delay: 2.0 seconds

Pulse width: 90°

Acquisition time: 1.5 seconds

Spectral width: -10 to 220 ppm

Proton Decoupling: Broadband decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy
Technique: Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR)

Spectroscopy.

Procedure:
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The diamond crystal of the ATR accessory is first cleaned using isopropanol, and a

background spectrum is acquired.

A single drop of the neat liquid sample of 1-methoxy-2-methyl-2-propanol is then placed

directly onto the surface of the ATR crystal.

The infrared spectrum is recorded over a range of 4000 to 400 cm⁻¹.

Acquisition Parameters:

Number of scans: 32

Resolution: 4 cm⁻¹

Mass Spectrometry (MS)
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Gas Chromatography (GC) Conditions:

Column: An HP-5MS (30 m x 0.25 mm x 0.25 µm) or a similar non-polar capillary column is

used for separation.

Carrier Gas: Helium is used as the carrier gas with a constant flow rate of 1.0 mL/min.

Inlet Temperature: The injector temperature is maintained at 250°C.

Injection Volume: A 1 µL sample is injected with a split ratio of 50:1.

Oven Temperature Program: The oven temperature is initially held at 40°C for 2 minutes,

then ramped at a rate of 10°C/min to 200°C, and held at 200°C for a final 2 minutes.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) is performed at an energy of 70 eV.

Source Temperature: The ion source temperature is set to 230°C.

Quadrupole Temperature: The quadrupole mass analyzer is maintained at 150°C.
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Mass Range: The detector scans a mass-to-charge ratio (m/z) range of 35 to 300.

Visualization of Analytical Workflow

Workflow for Spectroscopic Analysis of 1-Methoxy-2-methyl-2-propanol

1-Methoxy-2-methyl-2-propanol Sample

Sample Preparation for NMR
(CDCl3, TMS) Neat Sample for IR (ATR) Dilution for GC-MS

1H NMR Analysis 13C NMR Analysis FT-IR Analysis GC-MS Analysis

Data Integration and
Structure Elucidation

Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic Analysis of 1-Methoxy-2-methyl-2-
propanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581569#1-methoxy-2-methyl-2-propanol-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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